3-Ethylheptan-1-amine
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Overview
Description
3-Ethylheptan-1-amine is an organic compound belonging to the class of amines, characterized by the presence of an amino group (-NH₂) attached to a carbon chain Its molecular formula is C₉H₂₁N, and it is a primary amine, meaning it has one alkyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethylheptan-1-amine can be synthesized through several methods, including:
Reductive Amination: This method involves the reaction of 3-ethylheptan-1-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Nucleophilic Substitution: This involves the reaction of 3-ethylheptan-1-ol with ammonia or an amine in the presence of a strong acid or base to form the corresponding amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and high-yield production. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of the corresponding alkane.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Nitroso compounds, nitriles, or amides.
Reduction: Corresponding alkanes.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
3-Ethylheptan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethylheptan-1-amine involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in reactions that form new bonds with electrophilic centers. Its basicity allows it to interact with acidic sites in biological systems, potentially affecting enzyme activity and receptor binding .
Comparison with Similar Compounds
Similar Compounds
3-Ethylheptan-1-ol: An alcohol with a similar carbon chain but with a hydroxyl group instead of an amino group.
N-Ethylheptan-1-amine: A secondary amine with an additional ethyl group attached to the nitrogen atom.
Uniqueness
3-Ethylheptan-1-amine is unique due to its specific structure, which imparts distinct reactivity and properties compared to other amines. Its primary amine nature allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
Molecular Formula |
C9H21N |
---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
3-ethylheptan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-5-6-9(4-2)7-8-10/h9H,3-8,10H2,1-2H3 |
InChI Key |
CTOUNSPKBGUFNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCN |
Origin of Product |
United States |
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